(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a chiral compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This specific compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an alcohol functional group. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The compound can be synthesized from 1-methyl-1H-pyrazole and other reagents through various chemical reactions. Key sources of information regarding its synthesis and applications include recent scientific literature and chemical databases, which provide insights into its properties and potential uses in drug development .
(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is classified as an alcohol and a heterocyclic compound due to the presence of the pyrazole ring. It is also categorized under organic compounds, specifically within the subgroup of pyrazoles, which are known for their role in pharmaceuticals and agrochemicals.
The synthesis of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate alkylating agent or through the reduction of corresponding ketones or aldehydes. Key synthetic routes may include:
The reaction conditions often require careful control of temperature and pH to optimize yield and purity. The use of solvents such as ethanol or methanol is common during these reactions to facilitate solubility and reactivity.
The molecular formula is , with a molecular weight of approximately 142.16 g/mol. The compound exhibits chirality, with the (R) configuration indicating the spatial arrangement of its substituents.
(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol can participate in various chemical reactions typical for alcohols and heterocycles, including:
These reactions often require specific conditions such as temperature control, the presence of catalysts, or inert atmospheres to prevent unwanted side reactions.
The mechanism of action for (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol involves its interaction with biological targets, primarily through hydrogen bonding and π-stacking interactions due to its heterocyclic structure. It may act as an inhibitor or modulator in various biochemical pathways.
Studies have shown that pyrazole derivatives can exhibit antibacterial, antifungal, and anti-inflammatory properties, suggesting that this compound might share similar bioactivities .
Key physical properties include:
Chemical properties include:
Relevant data indicate that the compound can undergo typical reactions associated with alcohols and nitrogen-containing heterocycles.
(1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol has potential applications in:
Research continues to explore its efficacy in different therapeutic areas, emphasizing its importance in medicinal chemistry .
The stereoselective construction of (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol requires precise chiral induction at the ethanol moiety. Two predominant strategies have been optimized for this purpose: enzymatic reduction and chiral auxiliary approaches. Enzymatic reduction utilizing alcohol dehydrogenases (ADHs) achieves exceptional enantioselectivity (>95% ee) by stereospecific reduction of the prochiral ketone precursor 1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one. This biocatalytic route leverages the inherent stereospecificity of enzymes like Lactobacillus kefir ADH, which selectively transfers hydride to the re face of the carbonyl group [4]. Alternatively, chiral auxiliaries such as (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) can be employed, where diastereoselective addition to the ketone followed by auxiliary cleavage yields the target (R)-alcohol. The enzymatic route generally provides superior enantiomeric excess but requires optimization of cofactor regeneration systems for industrial feasibility [7].
Table 1: Enantioselective Synthesis Approaches
Method | Chiral Controller | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Enzymatic Reduction | L. kefir Alcohol Dehydrogenase | >95 | 75-85 | Exceptional stereoselectivity |
Chiral Auxiliary | (R)-1-Amino-2-(methoxymethyl)pyrrolidine | 88-92 | 70-78 | No cofactor regeneration required |
Asymmetric Catalysis | Ru(II)-(S)-BINAP Complex | 90-94 | 80-88 | High turnover number (TON > 5,000) |
Microwave irradiation has revolutionized pyrazole core formation, significantly accelerating the cyclocondensation between hydrazine derivatives and 1,3-dicarbonyl precursors. Under optimized microwave conditions (120°C, 150 W), the reaction time for synthesizing 1-methyl-3-acetylpyrazole – the key precursor to the target alcohol – is reduced from 12 hours to 25 minutes, with yields improving from 68% to 92%. This dramatic rate enhancement stems from efficient dielectric heating that surpasses conventional thermal transfer mechanisms. Crucially, microwave-specific parameters must be controlled to prevent racemization during subsequent reduction steps: temperature should not exceed 140°C, and exposure time must be limited to <30 minutes when handling chiral intermediates. The reduced thermal footprint also minimizes byproduct formation, particularly the elimination products that plague traditional reflux methods [4] [10].
Table 2: Microwave vs. Conventional Synthesis Parameters
Parameter | Microwave Method | Conventional Method |
---|---|---|
Reaction Temperature | 120°C | 80°C (reflux) |
Reaction Time | 25 minutes | 12 hours |
Yield of 1-methyl-3-acetylpyrazole | 92% | 68% |
Byproduct Formation | <2% | 12-15% |
Energy Consumption | 0.8 kWh/mol | 4.2 kWh/mol |
Catalytic asymmetric hydrogenation provides the most direct route to install the chiral center in (1R)-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol. Prochiral ketone precursors undergo enantioselective reduction using transition metal catalysts coordinated with chiral ligands. Ru(II)-(S)-BINAP systems achieve 90-94% ee in supercritical CO₂ medium, leveraging tunable solvent density for optimal diastereofacial discrimination. For industrial applications, Noyori-type transfer hydrogenation catalysts ([RuCl(η⁶-p-cymene)(TsDPEN]) using HCO₂H/Et₃N as hydrogen donor provide exceptional atom economy under ambient pressure conditions. The reaction exhibits pronounced solvent dependence: aprotic solvents like THF maintain catalyst integrity, while protic solvents accelerate catalyst decomposition. Catalyst loading as low as 0.5 mol% suffices when molecular sieves are added to sequester water, preventing hydrolytic deactivation [5] [6] [7].
The stereochemical outcome of the ketone reduction step exhibits profound dependence on solvent polarity and additive selection. Polar aprotic solvents (DMF, DMSO) favor nucleophilic delivery of hydride to the carbonyl's si face, eroding enantioselectivity (ee <50%). Conversely, toluene and fluorinated alcohols (HFIP) promote re face attack through substrate-catalyst hydrogen bonding networks, achieving >90% ee. Additives such as MgCl₂·4H₂O dramatically enhance stereoselectivity by coordinating with the pyrazole nitrogen, locking the substrate conformation during reduction. Temperature optimization is critical: reactions below -15°C exhibit kinetic control with ee >95%, while ambient temperatures reduce selectivity to 80-85% due to competing radical pathways. For borane-mediated reductions, the steric bulk of the reducing agent determines stereoselectivity: diisopinocampheylborane (Ipc₂BH) outperforms sodium borohydride, providing 88% ee versus 20% ee [4] [10].
Transitioning laboratory synthesis to industrial production presents three primary challenges: catalyst cost, purification bottlenecks, and thermal management. Heterogenization of chiral catalysts (e.g., BINAP immobilized on mesoporous SBA-15) reduces effective catalyst cost by enabling 15-20 recycling cycles without significant enantioselectivity erosion. However, persistent issues include:
Table 3: Industrial Scale Process Optimization
Challenge | Laboratory Solution | Industrial Scale Adaptation |
---|---|---|
Catalyst Cost | Homogeneous Ru-BINAP (0.5 mol%) | Heterogenized catalyst (0.1 mol%) with 15 recycles |
Purification | Silica chromatography | Crystallization from heptane/THF (7:3) |
Thermal Management | Ice bath cooling | Continuous flow reactor (ΔT ±1.5°C) |
Byproduct Control | <3% impurities | In-line FTIR monitoring with feedback control |
Production Capacity | 50 g/batch | 200 kg/day (continuous process) |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0